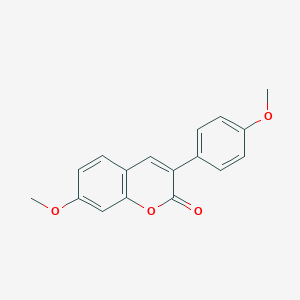
7-メトキシ-3-(4-メトキシフェニル)-2H-クロメン-2-オン
概要
説明
Synthesis Analysis
While specific synthesis methods for “7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one” are not found, there are general methods for synthesizing similar compounds. For instance, a convergent synthesis route to 8-hydroxydaidzein (8-HD), 3′-hydroxydaidzein (3′-HD), and 8,3′-dihydroxydaidzein (8,3′-DHD) starting from commercially available and inexpensive daidzein was reported .科学的研究の応用
「7-メトキシ-3-(4-メトキシフェニル)-2H-クロメン-2-オン」に関する具体的な情報は限られていますが、類似化合物の構造と特性に基づいて、潜在的な用途を推測することができます。以下は、6つのユニークな用途に焦点を当てた包括的な分析です。
化粧品業界
クロマン-4-オン誘導体は、スキンケアやヘアケアの化粧品製剤に使用されてきました。 これらの化合物は、炎症、アレルギー、創傷治癒プロセスなどの皮膚や毛髪の欠損の治療に役立つ可能性があります .
将来の方向性
Given the wide range of pharmacological activities exhibited by structurally similar compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new drugs.
作用機序
Target of Action
Chromanone derivatives, which include this compound, are known to interact with various biological targets due to their versatile structure .
Mode of Action
It’s worth noting that chromanone derivatives have been reported to exhibit diverse biological activities, suggesting a complex interaction with multiple targets .
Biochemical Pathways
Chromanone derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Chromanone derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
生化学分析
Biochemical Properties
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one has been shown to bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses . Furthermore, 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one can affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes . These interactions can result in changes in cellular processes such as apoptosis, proliferation, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained anti-inflammatory and antioxidant effects .
Dosage Effects in Animal Models
The effects of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as reducing inflammation and oxidative stress . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized by cytochrome P450 enzymes into various metabolites, which can then be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases . These metabolic pathways play a crucial role in determining the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Additionally, binding to plasma proteins such as albumin can affect its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one can influence its activity and function. This compound has been found to localize in specific cellular compartments such as the cytoplasm and the nucleus . Targeting signals and post-translational modifications may direct it to these compartments, where it can interact with specific biomolecules and exert its effects .
特性
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-6-3-11(4-7-13)15-9-12-5-8-14(20-2)10-16(12)21-17(15)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZDSVIFBIENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B370606.png)
![4-[3-(2-Furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]phenol](/img/structure/B370615.png)
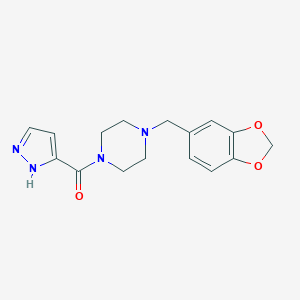
![Ethyl 5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B370647.png)
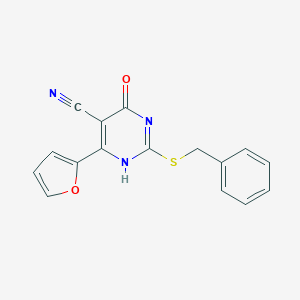
![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)
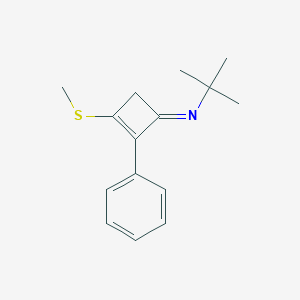
![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)
![N-methyl-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370695.png)

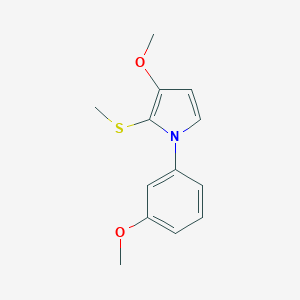
![4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide](/img/structure/B370701.png)
![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370704.png)
![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)
